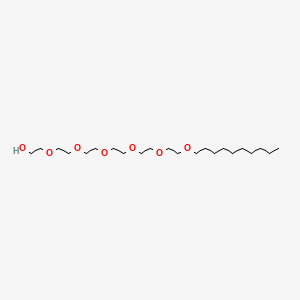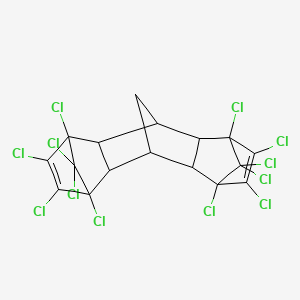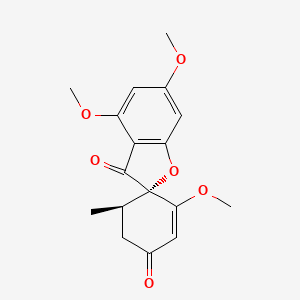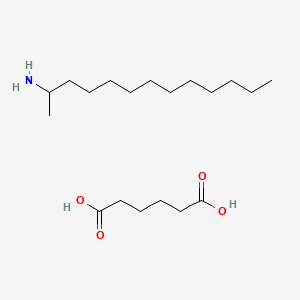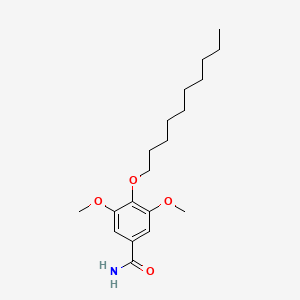
DE(isopropyl)desfesoterodine
Übersicht
Beschreibung
DE(isopropyl)desfesoterodine is a biochemical . It is the active metabolite of fesoterodine . Fesoterodine is an antimuscarinic agent indicated in the symptomatic treatment of urinary frequency or incontinence .
Molecular Structure Analysis
The molecular formula of DE(isopropyl)desfesoterodine is C19H25NO2 . Its average mass is 299.407 Da and its monoisotopic mass is 299.188538 Da .
Physical And Chemical Properties Analysis
DE(isopropyl)desfesoterodine has a density of 1.1±0.1 g/cm^3, a boiling point of 482.4±45.0 °C at 760 mmHg, and a flash point of 131.5±19.3 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 52 Å^2 .
Wissenschaftliche Forschungsanwendungen
Treatment of Overactive Bladder Symptoms
DE(isopropyl)desfesoterodine has been found to be effective in the treatment of overactive bladder symptoms such as urinary incontinence, urinary urgency, and urinary frequency . It is biostable and can be used in pharmaceutical compositions for the prevention and treatment of these symptoms .
Antimuscarinic Agent
Desfesoterodine, a metabolite of DE(isopropyl)desfesoterodine, is an antimuscarinic agent . Antimuscarinic agents are used to block the action of the neurotransmitter acetylcholine in the central and the peripheral nervous system. These agents have effects on various systems of the body and are used to treat several medical conditions.
Treatment of Neurological Diseases
The compound could potentially be used in the treatment of neurological diseases that cause bladder dysfunction, such as spinal cord disorders, multiple sclerosis, and Parkinson’s disease . These conditions can lead to overactive bladder symptoms due to excess neurotransmission within the bladder .
4. Treatment of Traumatic or Toxic Nerve Injury DE(isopropyl)desfesoterodine could potentially be used in the treatment of bladder dysfunction caused by traumatic or toxic nerve injury . This includes conditions such as abdominal trauma, pelvic injury or surgery, bladder stones, and adverse effects of drugs .
Development of New Pharmaceuticals
The structure and properties of DE(isopropyl)desfesoterodine can be used in the development of new pharmaceuticals . By understanding how this compound works, researchers can design new drugs with similar or improved effects.
Wirkmechanismus
Target of Action
DE(isopropyl)desfesoterodine, also known as Benzenemethanol, 4-hydroxy-3-[(1R)-3-[(1-methylethyl)amino]-1-phenylpropyl]-, primarily targets muscarinic receptors . These receptors play a crucial role in mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins .
Biochemical Pathways
It is known that the compound’s antagonistic action on muscarinic receptors can affect various downstream effects related to urinary bladder contraction and salivation .
Pharmacokinetics
The pharmacokinetics of DE(isopropyl)desfesoterodine involves its conversion from the prodrug fesoterodine . Fesoterodine is rapidly and extensively hydrolyzed by non-specific esterases to desfesoterodine, the primary active metabolite . The bioavailability of desfesoterodine is 52% following oral administration of fesoterodine .
Result of Action
The molecular and cellular effects of DE(isopropyl)desfesoterodine’s action primarily involve the reduction of bladder contraction and the urge to urinate . This is achieved through the compound’s competitive antagonism at muscarinic receptors, leading to a decrease in detrusor pressure and incomplete bladder emptying .
Zukünftige Richtungen
The efficacy of fixed doses of fesoterodine, the prodrug of desfesoterodine, was evaluated in two Phase 3 randomised, double-blind, placebo-controlled, 12-week studies . The results showed that fesoterodine treated patients had statistically significant mean reductions in the number of micturitions per 24 hours and in the number of urge incontinence episodes per 24 hours at the end of treatment compared to placebo . This suggests that DE(isopropyl)desfesoterodine, as the active metabolite of fesoterodine, may have potential therapeutic applications in the treatment of urinary frequency or incontinence.
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-2-[(1R)-1-phenyl-3-(propan-2-ylamino)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYBOXFQXWQIF-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194482-42-3 | |
| Record name | DE(isopropyl)desfesoterodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194482423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DE(ISOPROPYL)DESFESOTERODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23N5W2H7L4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




